Cas no 1251002-26-2 (tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate)
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
- 7-Aminomethyl-6-Oxa-2-Aza-Spiro[3.4]Octane-2-Carboxylic Acid Tert-Butyl Ester
- BAC00226
- SB51963
- AM805617
- W13906
- 7-Aminomethyl-6-oxa-2-aza-spiro[3.4]octane-2-carboxylic acid t-butyl ester
- 7-Aminomethyl-6-oxa-2-aza-spiro[3.4]octane-2-carboxylicacidtert-butylester
- 1251002-26-2
- AS-73475
- CS-0037466
- EN300-322924
- AKOS027428981
- tert-Butyl7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
- MFCD14581238
-
- MDL: MFCD14581238
- Inchi: 1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-12(7-14)4-9(5-13)16-8-12/h9H,4-8,13H2,1-3H3
- InChI Key: IXCHOXSIUCWEJS-UHFFFAOYSA-N
- SMILES: O1C(CN)CC2(C1)CN(C(=O)OC(C)(C)C)C2
Computed Properties
- Exact Mass: 242.16304257g/mol
- Monoisotopic Mass: 242.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 64.8
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B750523-1mg |
tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1251002-26-2 | 1mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B750523-2mg |
tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1251002-26-2 | 2mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B750523-10mg |
tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1251002-26-2 | 10mg |
$ 275.00 | 2022-06-06 | ||
| Chemenu | CM206489-1g |
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1251002-26-2 | 97% | 1g |
$1346 | 2021-08-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18158-100mg |
tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1251002-26-2 | 95% | 100mg |
¥1742.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18158-250mg |
tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1251002-26-2 | 95% | 250mg |
¥2792.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18158-500mg |
tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1251002-26-2 | 95% | 500mg |
¥4646.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18158-1g |
tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1251002-26-2 | 95% | 1g |
¥6969.0 | 2024-04-25 | |
| Chemenu | CM206489-1g |
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1251002-26-2 | 97% | 1g |
$*** | 2023-04-03 | |
| abcr | AB510723-250 mg |
7-Aminomethyl-6-oxa-2-aza-spiro[3.4]octane-2-carboxylic acid t-butyl ester |
1251002-26-2 | 250MG |
€1,399.90 | 2023-04-18 |
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate Suppliers
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Additional information on tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Professional Introduction to Tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1251002-26-2)
Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, identified by its CAS number 1251002-26-2, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology due to its unique spirocyclic framework and functional groups. This compound belongs to the spirocyclic amine class, characterized by a spiro carbon linking two heterocyclic rings, which often confers enhanced metabolic stability and binding affinity in drug-like molecules.
The molecular structure of Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate incorporates several key pharmacophoric elements, including a primary amine group, an oxygen atom within an oxygen-containing heterocycle, and a tert-butyl ester moiety. These features make it a versatile scaffold for the development of novel bioactive molecules. The presence of the aminomethyl substituent at the 7-position provides a site for further derivatization, enabling the introduction of additional functional groups to modulate biological activity.
In recent years, spirocyclic compounds have emerged as promising candidates in drug discovery due to their ability to adopt multiple conformations and interact with biological targets in unique ways. The spirocyclic core in Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate contributes to its rigidity, which can improve binding affinity and selectivity. Furthermore, the oxygen-containing heterocycle may participate in hydrogen bonding interactions with biological receptors, enhancing molecular recognition.
One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors and receptor modulators. The amine group at the 7-position can serve as a hydrogen bond acceptor or donor, depending on the context, while the tert-butyl ester provides lipophilicity and stability against hydrolysis. These properties are particularly valuable in designing molecules that require prolonged biological activity.
Recent studies have highlighted the importance of spirocyclic compounds in addressing unmet medical needs. For instance, derivatives of spiropyrrolidines have shown promise as kinase inhibitors, while spirocyclic ethers have been explored for their antiviral properties. The structural motif present in Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate aligns well with these trends, suggesting its potential utility in similar therapeutic areas.
The synthesis of Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves multi-step organic transformations, including ring formation reactions such as azaspiralactamization and subsequent functional group manipulations. The tert-butyl ester group is particularly challenging to introduce without compromising the integrity of the spirocyclic core, necessitating careful optimization of reaction conditions.
In terms of biological evaluation, preliminary studies have suggested that this compound exhibits moderate activity against certain enzymatic targets. The aminomethyl group has been shown to interact with active sites through hydrogen bonding or salt bridge formation, while the oxygen-containing heterocycle may engage in further polar interactions. These findings underscore the potential of this scaffold for further development into lead compounds.
The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds in drug design due to their diverse biological activities and synthetic accessibility. Spirocyclic structures are particularly attractive because they combine rigidity with flexibility, allowing for fine-tuning of pharmacokinetic properties. Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate exemplifies this trend by incorporating multiple pharmacophoric elements into a single molecular framework.
Future research directions may focus on exploring analogs of this compound to improve potency and selectivity. Strategies such as library synthesis and high-throughput screening could accelerate the discovery process by rapidly evaluating large numbers of derivatives. Additionally, computational modeling techniques may be employed to predict binding modes and optimize interactions with biological targets.
The versatility of Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate extends beyond its current applications; it serves as a valuable building block for more complex molecules with tailored properties. By leveraging its unique structural features, researchers can design novel therapeutics with improved efficacy and reduced side effects.
In conclusion, Tert-butyl 7-(aminomethyl)-6-oxa-2-spiro[3.4]octane carboxylic acid tert-butyl ester (CAS No: 1251002–26–) represents a significant advancement in medicinal chemistry due to its intricate structure and multifaceted functionality. Its potential applications in drug development are vast, ranging from enzyme inhibition to receptor modulation, making it a compound of considerable interest for both academic researchers and pharmaceutical companies.
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